molecular formula C17H18N2O4S B2915913 5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxamide CAS No. 476368-69-1

5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxamide

Cat. No.: B2915913
CAS No.: 476368-69-1
M. Wt: 346.4
InChI Key: VDZHXURKRJCSRB-UHFFFAOYSA-N
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Description

5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxamide: is a complex organic compound that features a thiophene ring substituted with a benzodioxole group, a methyl group, a propanoylamino group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized from catechol and formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Thiophene Ring Formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Coupling Reactions: The benzodioxole intermediate is then coupled with the thiophene ring through a Friedel-Crafts alkylation reaction.

    Introduction of Functional Groups: The propanoylamino and carboxamide groups are introduced through subsequent amide coupling reactions using reagents such as propanoyl chloride and ammonia.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur at the benzodioxole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the benzodioxole ring.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology and Medicine

This compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery programs.

Industry

In the material science industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its conjugated system and functional groups make it suitable for incorporation into polymers or other advanced materials.

Mechanism of Action

The mechanism of action of 5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxamide is not fully understood, but it is believed to interact with molecular targets such as enzymes or receptors. The benzodioxole and thiophene rings may facilitate binding to hydrophobic pockets, while the amide groups could form hydrogen bonds with active site residues. This compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-Benzodioxol-5-yl)hexanamide
  • 2-(4-Phenoxybenzamido)thiophene-3-carboxamide

Comparison

Compared to similar compounds, 5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxamide is unique due to the presence of both a benzodioxole and a thiophene ring in its structure. This dual-ring system provides a unique combination of electronic and steric properties, potentially leading to distinct biological activities and chemical reactivity.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-3-14(20)19-17-15(16(18)21)9(2)13(24-17)7-10-4-5-11-12(6-10)23-8-22-11/h4-6H,3,7-8H2,1-2H3,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZHXURKRJCSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C(=C(S1)CC2=CC3=C(C=C2)OCO3)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801330575
Record name 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816778
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

476368-69-1
Record name 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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